10-(4-morpholinylcarbonyl)-10H-phenothiazine
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Overview
Description
10-(4-Morpholinylcarbonyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a morpholine ring attached to the phenothiazine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-morpholinylcarbonyl)-10H-phenothiazine typically involves the reaction of phenothiazine with morpholine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(4-Morpholinylcarbonyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
10-(4-Morpholinylcarbonyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(4-morpholinylcarbonyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: The parent compound without the morpholine group.
10-(4-Piperazinylcarbonyl)-10H-phenothiazine: A similar compound with a piperazine ring instead of morpholine.
10-(4-Morpholinylcarbonyl)-10H-dibenzo[b,f]azepine: Another compound with a similar structure but different core.
Uniqueness
10-(4-Morpholinylcarbonyl)-10H-phenothiazine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
morpholin-4-yl(phenothiazin-10-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-9-11-21-12-10-18)19-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)19/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGMYUBQYNSQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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